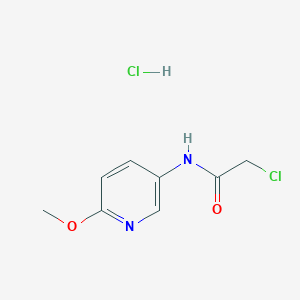

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

概要

説明

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is a chemical compound with a molecular formula of C8H10ClN2O2·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-6-methoxypyridin-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of azides or nitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

科学的研究の応用

Synthesis and Chemical Properties

2-Chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is synthesized through various chemical pathways, often involving the chlorination of pyridine derivatives followed by acetamide formation. The compound's molecular formula is C_10H_12ClN_2O, with a molecular weight of approximately 237.08 g/mol .

Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its effectiveness against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer), suggesting its potential as an antitumor agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent. Studies have reported significant inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria .

Treatment of Parasitic Infections

Recent studies suggest that this compound may be effective in treating parasitic infections, particularly in models of human African trypanosomiasis (HAT). In vivo studies demonstrated that the compound could achieve significant therapeutic concentrations, leading to effective parasite clearance in animal models .

Table 2: Efficacy in Animal Models of HAT

Case Study: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to HepG2 and MDA-MB-231 cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above the IC50 values mentioned earlier .

Case Study: Antimicrobial Screening

A separate study focused on the antimicrobial properties of the compound involved testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

作用機序

The mechanism of action of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Similar Compounds

- 2-chloro-6-methoxypyridin-3-amine hydrochloride

- 2-chloro-N-(6-methoxypyridin-3-yl)acetamide

- 6-chloro-2-methoxypyridin-3-amine

Uniqueness

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

生物活性

2-Chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 213.65 g/mol

The presence of the chloro and methoxy groups on the pyridine ring is crucial for its biological activity.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets. It has been investigated for various pharmacological effects, including:

- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC values indicate moderate to potent activity, suggesting that it may inhibit cancer cell proliferation by interfering with critical cellular pathways .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these findings.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:

| Cell Line | IC (µM) | Notes |

|---|---|---|

| HepG2 | 74.2 | Moderate cytotoxicity |

| MDA-MB-231 | 27.1 | Potent cytotoxicity |

| HL7702 (normal liver) | >100 | Low toxicity towards normal cells |

These results indicate that while the compound is effective against certain cancer cell lines, it shows lower toxicity to normal liver cells, highlighting its potential as a selective anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that substitutions on the pyridine ring significantly affect the biological activity:

- Compounds with chloro substituents at specific positions exhibited enhanced cytotoxicity compared to those with hydrogen or methoxy groups.

- The presence of bulky groups on the pyridine ring was found to be beneficial for antitumor activity .

Case Studies and Applications

Recent research has highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study focused on synthesizing derivatives of this compound for enhanced anticancer properties demonstrated that modifications could lead to compounds with improved efficacy against breast cancer cells .

- Neuroprotective Effects : Investigations into the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases, have shown that related compounds can modulate exosome release and potentially offer therapeutic benefits in conditions like Alzheimer's disease .

特性

IUPAC Name |

2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRWMWICGKDIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。